molecular formula C12H19N3O2 B1475195 (1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1988896-51-0

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No. B1475195
M. Wt: 237.3 g/mol
InChI Key: VRIWNMFOCDZHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a 1,5-dimethyl-1H-pyrazol-3-yl group and a 3-(hydroxymethyl)piperidin-1-yl group linked by a methanone (ketone) functional group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone functional group, which is often involved in reactions such as nucleophilic addition or condensation . The pyrazole and piperidine rings could also participate in various reactions depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ketone could impact its solubility and boiling point .

Scientific Research Applications

Synthesis and Characterization

Pyrazole and its derivatives, including compounds with structures similar to "(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone," are synthesized through various methods, such as cyclocondensation and 1,3-dipolar cycloaddition reactions. These compounds are characterized using spectral analysis techniques like NMR and mass spectrometry. The synthesis processes aim to explore the chemical properties and reactivity of these heterocyclic compounds for further biological applications (Golea Lynda, 2021); (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).

Biological and Pharmacological Activities

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial, anticancer, and antioxidant activities. These findings suggest potential therapeutic applications for these compounds. For example, novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, showing promising results against various microbial strains and cancer cell lines. The antimicrobial activity includes effectiveness against both Gram-positive and Gram-negative bacteria, while the anticancer activity was assessed through comparative studies with known chemotherapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Antioxidant Properties

Some studies have focused on the antioxidant properties of pyrazole derivatives. These compounds have been found to exhibit moderate antioxidant activities, evaluated using various assays such as DPPH radical scavenging. The antioxidant potential contributes to the therapeutic value of these compounds, offering protection against oxidative stress-related diseases (Golea Lynda, 2021).

Molecular Docking and Computational Studies

Molecular docking and computational studies complement the experimental work by predicting the binding affinity and interaction of pyrazole derivatives with biological targets. These studies help in understanding the mechanism of action at the molecular level and in the design of compounds with enhanced biological activities. For instance, the docking studies of synthesized pyrazole derivatives with enzymes or receptors provide insights into their potential as drug candidates (Golea Lynda, 2021).

properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-6-11(13-14(9)2)12(17)15-5-3-4-10(7-15)8-16/h6,10,16H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIWNMFOCDZHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(1,5-dimethyl-1H-pyrazol-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.